molecular formula C12H16O2 B14404344 2-(4-Phenoxybutyl)oxirane CAS No. 85234-59-9

2-(4-Phenoxybutyl)oxirane

Cat. No.: B14404344
CAS No.: 85234-59-9
M. Wt: 192.25 g/mol
InChI Key: GRXXIEFDQZBSQD-UHFFFAOYSA-N
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Description

2-(4-Phenoxybutyl)oxirane is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered cyclic ether structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenoxybutyl)oxirane can be achieved through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Peroxyacids (e.g., mCPBA), hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Diols, carbonyl compounds.

    Reduction: Alcohols.

    Substitution: Substituted alcohols, amines, and thiols.

Mechanism of Action

The mechanism of action of 2-(4-Phenoxybutyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, where the compound can form covalent bonds with target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Comparison: 2-(4-Phenoxybutyl)oxirane is unique due to its phenoxybutyl group, which imparts distinct chemical properties compared to other oxirane compoundsFor example, the presence of the phenoxy group can enhance the compound’s hydrophobicity and its ability to interact with biological membranes, making it a valuable molecule in medicinal chemistry .

Properties

CAS No.

85234-59-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(4-phenoxybutyl)oxirane

InChI

InChI=1S/C12H16O2/c1-2-6-11(7-3-1)13-9-5-4-8-12-10-14-12/h1-3,6-7,12H,4-5,8-10H2

InChI Key

GRXXIEFDQZBSQD-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCCCOC2=CC=CC=C2

Origin of Product

United States

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